molecular formula C11H13BrClNO B1293083 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide CAS No. 1119450-46-2

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B1293083
CAS No.: 1119450-46-2
M. Wt: 290.58 g/mol
InChI Key: ZRIKJWRPOBCYNI-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide typically involves the bromination of N-[2-(4-chlorophenyl)ethyl]propanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(4-chlorophenyl)ethyl]acetamide
  • 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide
  • 2-bromo-N-[2-(4-chlorophenyl)ethyl]pentanamide

Uniqueness

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is unique due to its specific molecular structure, which combines a bromine atom with a chlorophenyl group and an amide linkage. This unique combination allows it to interact with a wide range of biological targets, making it a valuable tool in biochemical and medicinal research .

Properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIKJWRPOBCYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249535
Record name 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-46-2
Record name 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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